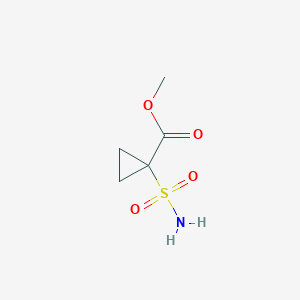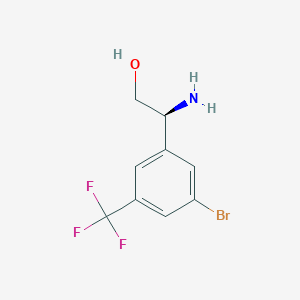
2-(P-tolylsulfinyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(P-tolylsulfinyl)ethan-1-amine is an organic compound that features a sulfinyl group attached to a tolyl group and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-tolylsulfinyl)ethan-1-amine typically involves the reaction of p-tolylsulfinyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as heptane and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(P-tolylsulfinyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amine derivatives .
Applications De Recherche Scientifique
2-(P-tolylsulfinyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-(P-tolylsulfinyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(P-tolylsulfonyl)ethan-1-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(P-tolylthio)ethan-1-amine: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
2-(P-tolylsulfinyl)ethan-1-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfinylethanamine |
InChI |
InChI=1S/C9H13NOS/c1-8-2-4-9(5-3-8)12(11)7-6-10/h2-5H,6-7,10H2,1H3 |
Clé InChI |
WNWWWTAJIGRYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)


![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)




![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)

![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
